2,3-Epoxydecanal
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Overview
Description
2,3-Epoxydecanal is an organic compound belonging to the class of epoxides, which are characterized by a three-membered cyclic ether. This compound is known for its distinctive aroma properties and is often used as a flavoring agent . Its chemical formula is C10H18O2, and it is typically a colorless to pale yellow liquid with a fatty citrus aroma .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Epoxydecanal typically involves the epoxidation of decanal. One common method is the reaction of decanal with a peracid, such as peracetic acid, under controlled conditions. The reaction proceeds as follows:
Decanal+Peracetic Acid→this compound+Acetic Acid
Industrial Production Methods: In industrial settings, the production of this compound can be optimized by using catalysts to enhance the reaction rate and yield. The process generally involves the use of a solvent to dissolve the reactants and maintain the reaction mixture at an optimal temperature range, typically between 50°C and 70°C. The reaction is monitored to ensure complete conversion of decanal to this compound.
Chemical Reactions Analysis
Types of Reactions: 2,3-Epoxydecanal undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it to alcohols.
Substitution: Nucleophilic substitution reactions can open the epoxide ring, leading to the formation of different products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like water, alcohols, or amines can react with this compound under acidic or basic conditions.
Major Products:
Oxidation: Decanoic acid.
Reduction: 2,3-Decanediol.
Substitution: Various hydroxy or amino derivatives depending on the nucleophile used.
Scientific Research Applications
2,3-Epoxydecanal has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Its aroma properties make it useful in studies related to olfaction and flavor science.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug delivery systems.
Industry: It is used in the production of eco-friendly coatings and as a flavoring agent in the food industry
Mechanism of Action
The mechanism of action of 2,3-Epoxydecanal involves its interaction with nucleophilic groups in various chemical reactions. The epoxide ring is highly reactive and can be opened by nucleophiles, leading to the formation of new bonds and products. This reactivity is exploited in both synthetic chemistry and industrial applications to create a wide range of derivatives.
Comparison with Similar Compounds
- 2,3-Epoxyhexanal
- 2,3-Epoxyoctanal
- 2,3-Epoxynonanal
Comparison: 2,3-Epoxydecanal is unique due to its longer carbon chain compared to its homologs like 2,3-Epoxyhexanal and 2,3-Epoxyoctanal. This longer chain contributes to its distinct fatty citrus aroma and makes it more suitable for certain industrial applications, such as eco-friendly coatings and flavoring agents .
Properties
CAS No. |
102369-06-2 |
---|---|
Molecular Formula |
C10H18O2 |
Molecular Weight |
170.25 g/mol |
IUPAC Name |
(2R,3S)-3-heptyloxirane-2-carbaldehyde |
InChI |
InChI=1S/C10H18O2/c1-2-3-4-5-6-7-9-10(8-11)12-9/h8-10H,2-7H2,1H3/t9-,10-/m0/s1 |
InChI Key |
ZAYNCWQGQVRPDV-UWVGGRQHSA-N |
Isomeric SMILES |
CCCCCCC[C@H]1[C@@H](O1)C=O |
SMILES |
CCCCCCCC1C(O1)C=O |
Canonical SMILES |
CCCCCCCC1C(O1)C=O |
density |
0.912-0.922 (20º) |
physical_description |
Colourless to pale yellow clear liquid; fatty citrus aroma |
solubility |
Very slightly soluble in water Soluble (in ethanol) |
Origin of Product |
United States |
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